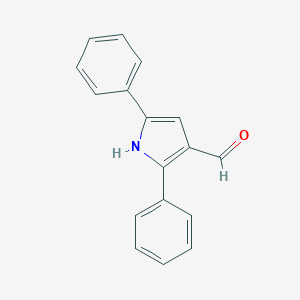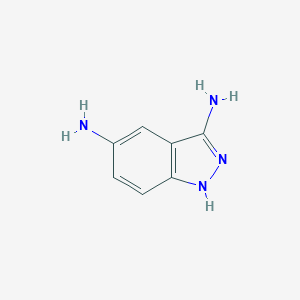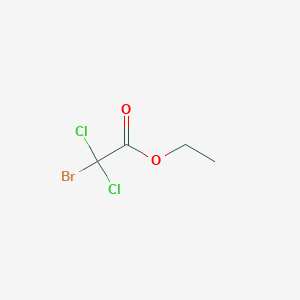
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde, also known as DPPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPPC belongs to the pyrrole family and is widely used in various fields such as organic chemistry, medicinal chemistry, and material science.
作用機序
The mechanism of action of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to act as a nucleophile in various reactions. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been shown to undergo nucleophilic addition reactions with different electrophiles, such as aldehydes and ketones. This reaction leads to the formation of a new carbon-carbon bond, which is essential for the synthesis of various organic compounds.
生化学的および生理学的効果
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has potential anti-tumor activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in lab experiments is its high purity and yield. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is a reliable method for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield. However, one of the limitations of using 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is its high cost. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a relatively expensive compound, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde. One potential direction is the development of new synthetic methods for 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde that are more cost-effective and environmentally friendly. Another direction is the study of the biochemical and physiological effects of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde in more detail. Further studies are needed to determine the potential anti-tumor activity of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde and its mechanism of action. Additionally, the use of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde as a ligand for the synthesis of metal complexes could be explored further for potential applications in catalysis and material science.
合成法
The synthesis of 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is a multistep process that involves the reaction of 2,5-diphenylpyrrole with different reagents. One of the most common methods for synthesizing 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2,5-diphenylpyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction yields 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde with high purity and yield.
科学的研究の応用
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including fluorescent dyes, liquid crystals, and conducting polymers. 2,5-Diphenyl-1H-pyrrole-3-carbaldehyde has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
特性
CAS番号 |
110698-97-0 |
|---|---|
製品名 |
2,5-Diphenyl-1H-pyrrole-3-carbaldehyde |
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC名 |
2,5-diphenyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c19-12-15-11-16(13-7-3-1-4-8-13)18-17(15)14-9-5-2-6-10-14/h1-12,18H |
InChIキー |
IWYHVTRFSJPFOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)


